
2-Chloro-6-methyl-5-phenylnicotinonitrile
Übersicht
Beschreibung
2-Chloro-6-methyl-5-phenylnicotinonitrile is a chemical compound with the molecular formula C13H9ClN2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methyl-5-phenylnicotinonitrile consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 228.677 Da and the monoisotopic mass is 228.045425 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymorphism Studies
2-Chloro-6-methyl-5-phenylnicotinonitrile serves as a precursor in the synthesis of complex organic molecules. For instance, Rai et al. (2016) synthesized a derivative, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, and conducted a detailed polymorphic study. This compound showed significant anti-inflammatory activity, highlighting its potential for therapeutic applications. The polymorphs were analyzed through X-ray diffraction and Hirshfeld surface analysis, with their solubility tested in various mediums (Rai, Singh, Khanam, & Tewari, 2016).
Regioselective Reactions
In another study, Dyadyuchenko et al. (2021) demonstrated the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to a nucleophilic substitution that forms triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This work underscores the compound's versatility in chemical synthesis, offering a pathway to novel organic structures (Dyadyuchenko et al., 2021).
Antimicrobial Applications
Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles, derived from 2-chloro-6-methyl-5-phenylnicotinonitrile, in synthesizing a variety of heterocyclic compounds with promising antimicrobial activities. Their findings highlight the compound's role in developing new antimicrobial agents capable of combating various bacterial and yeast infections (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Anticancer and Solar Cell Applications
Mansour et al. (2021) synthesized 2-amino-3-cyanopyridine derivatives from a 2-aminonicotinonitrile derivative, exploring its potential in creating anticancer agents. This research opens avenues for developing novel therapeutic compounds targeting cancer cells (Mansour, Sayed, Marzouk, & Shaban, 2021). Moreover, Mazloum‐Ardakani et al. (2018) investigated a phenylnicotinonitrile derivative's role in enhancing the performance of dye-sensitized solar cells, signifying its utility in renewable energy technologies (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNXDBSPNSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363096 | |
| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-5-phenylnicotinonitrile | |
CAS RN |
10176-63-3 | |
| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
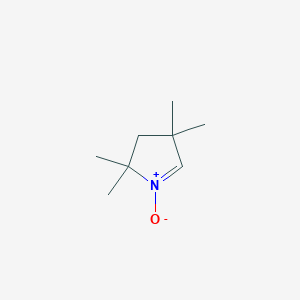
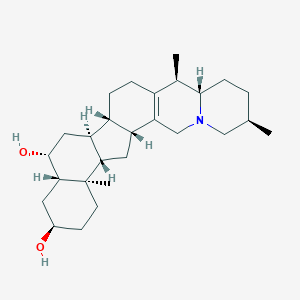
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
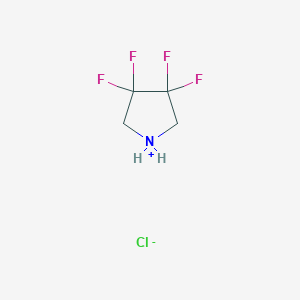
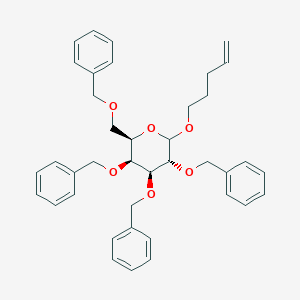
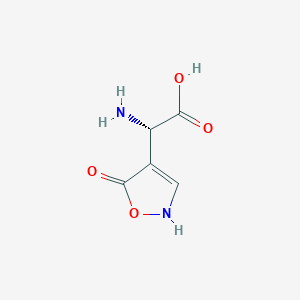
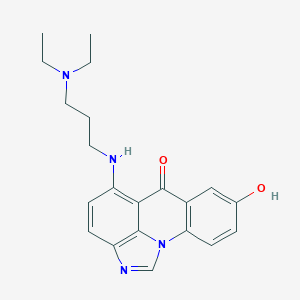

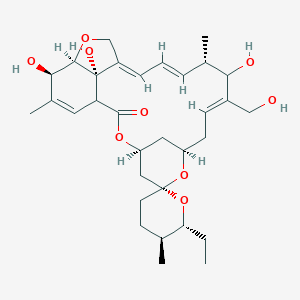
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)


